![molecular formula C11H14O B8770120 2-[(4-Ethylphenyl)methyl]oxirane CAS No. 62826-24-8](/img/structure/B8770120.png)
2-[(4-Ethylphenyl)methyl]oxirane
Description
2-[(4-Ethylphenyl)methyl]oxirane (IUPAC name: 2-(4-ethylphenyl)oxirane; CAS 169272-14-4) is an epoxide derivative featuring a 4-ethylphenyl group attached to the oxirane ring. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.2 g/mol and a liquid state at room temperature (storage at 4°C) . The compound’s structure (SMILES: CCC1=CC=C(C=C1)C2CO2
) highlights the ethyl substituent at the para position of the benzene ring, which introduces steric bulk and moderate electron-donating effects. Epoxides like this are valued for their reactivity in ring-opening reactions, making them intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.
Properties
CAS No. |
62826-24-8 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-2-9-3-5-10(6-4-9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
ITOJQTFMOWSKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physical Properties
The table below compares 2-(4-ethylphenyl)oxirane with key analogues, emphasizing substituent-driven differences:
Key Comparative Insights
Steric and Electronic Effects
- Ethyl vs. However, the ethyl group’s electron-donating nature slightly stabilizes the epoxide ring relative to electron-withdrawing substituents .
- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 2-[(4-nitrophenoxy)methyl]oxirane) exhibit heightened electrophilicity, accelerating reactions with nucleophiles like amines or thiols. This contrasts with the ethylphenyl variant, which requires stronger catalysts for similar transformations .
Functional Group Influence
- Methoxy and Ethoxy Linkages: The methoxy group in 2-(4-ethyl-3-methoxybenzyl)oxirane provides resonance stabilization, reducing epoxide reactivity while imparting distinct olfactory properties (floral, lime notes) . Ethoxy-containing analogues (e.g., ) enhance hydrophilicity, broadening utility in surfactant formulations .
- Fluorinated Derivatives : Highly fluorinated oxiranes (e.g., ) demonstrate exceptional thermal stability and chemical resistance, suited for agrochemicals operating in extreme conditions—a niche where ethylphenyl derivatives are less effective .
Research Findings and Data Tables
Reactivity in Oxirane-Opening Reactions
- Acid-Catalyzed Cleavage : Ethylphenyl oxiranes show slower reaction kinetics with oleic acid compared to epoxy esters (e.g., ), due to lower ring strain and steric shielding .
- Amine Reactivity: Fluorinated oxiranes () undergo rapid aminolysis, whereas ethylphenyl derivatives require elevated temperatures (>100°C) for comparable conversion rates .
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